A complex of related glycopeptide antibiotics from Streptomyces verticillus consisting of bleomycin A2 and B2. It inhibits DNA metabolism and is used as an antineoplastic, especially for solid tumors.
Bleomycin sulfate
CAS No.: 9041-93-4
Cat. No.: VC20787506
Molecular Formula: C55H85N17O25S4
Molecular Weight: 1512.6 g/mol
Purity: >90%
* For research use only. Not for human or veterinary use.

CAS No. | 9041-93-4 |
---|---|
Molecular Formula | C55H85N17O25S4 |
Molecular Weight | 1512.6 g/mol |
IUPAC Name | [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethanimidate;sulfuric acid |
Standard InChI | InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4) |
Standard InChI Key | WUIABRMSWOKTOF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
SMILES | CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |
Canonical SMILES | CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O |
Appearance | Off-white solid |
Colorform | Colorless to yellow powder |
Melting Point | 71 °C |
Chemical Properties and Structure
Bleomycin sulfate possesses a complex chemical structure with the molecular formula C55H85N17O25S4 . This water-soluble compound has an average molecular weight of 1512.622 and a monoisotopic weight of 1511.478534115 . Its solubility in water facilitates pharmaceutical preparation and administration in clinical settings.
The structure of bleomycin can be conceptually divided into several functional domains. It contains a disaccharide moiety composed of two unusual sugars: L-gulose and 3-O-carbamoyl-D-mannose . This disaccharide component plays a crucial role in the tumor-targeting properties of the molecule, effectively functioning as a delivery mechanism for the cytotoxic portion of the compound .
Other significant structural elements include a metal-binding domain capable of chelating divalent metal ions (particularly iron), a DNA-binding domain featuring bithiazole rings that partially intercalate with DNA, and an "S" tripeptide region that associates with guanosine-cytosine-rich portions of DNA .
The complex structural arrangement of bleomycin sulfate directly contributes to its pharmacological properties and biological activities. The presence of multiple functional groups allows for specific interactions with cellular components, particularly DNA, which forms the basis of its therapeutic effects.
Mechanism of Action
Bleomycin sulfate exhibits a unique mechanism of antitumor activity that distinguishes it from other chemotherapeutic agents. The primary mechanism involves DNA damage through a complex series of molecular interactions that ultimately lead to cell death.
The drug binds specifically to guanosine-cytosine-rich portions of DNA through two primary mechanisms: association via the "S" tripeptide region and partial intercalation of the bithiazole rings . This binding creates a stable complex that serves as the foundation for its cytotoxic activity.
A critical aspect of bleomycin's mechanism involves metal binding. The molecule contains a group of five nitrogen atoms arranged in a square-pyramidal conformation that can bind divalent metals . Iron is particularly important as the active ligand, while copper serves as an inactive ligand. When molecular oxygen binds to the iron-bleomycin complex, it produces highly reactive free radicals and Fe(III) .
These free radicals subsequently produce DNA single-strand breaks specifically at the 3'-4' bonds in deoxyribose. This damage results in the formation of free base propenals, particularly of thymine . The cytotoxicity of bleomycin is cell-cycle-phase specific, with the greatest effect observed during the G2 phase of the cell cycle .
Beyond its direct DNA-damaging effects, bleomycin's anticancer activities include:
-
Increasing caspase-3 activity, an enzyme involved in programmed cell death
-
Enhancing p53 expression, a tumor suppressor protein
-
Inhibiting telomerase activity, which leads to apoptosis (programmed cell death)
This multifaceted mechanism of action explains bleomycin's effectiveness against certain cancer types and provides insight into potential strategies for enhancing its therapeutic efficacy.
Applications in Cancer Treatment
Bleomycin sulfate has established clinical applications in the treatment of several types of cancer. It is rarely used as a single agent but is instead incorporated into combination chemotherapy regimens for enhanced efficacy.
The primary cancer types where bleomycin has demonstrated clinical utility include lymphomas, testicular carcinomas, and squamous cell carcinomas . Its incorporation into standard treatment protocols for these malignancies reflects its value in the therapeutic arsenal against specific cancer types.
Research has shown that the disaccharide moiety of bleomycin plays a crucial role in its tumor-targeting properties. Studies have demonstrated that glycosylated analogs of bleomycin exhibit greater cytotoxicity against cultured DU145 prostate cancer cells compared to non-glycosylated variants . This finding suggests that the disaccharide component may be capable of delivering other cytotoxic compounds to cancer cells, potentially opening avenues for the development of novel targeted therapies.
The human L-carnitine transporter (hCT2) has been implicated in the cellular uptake of bleomycin, which may contribute to its selective activity against certain tumor types . This transport mechanism might partially explain the differential sensitivity of various tissues to bleomycin toxicity and provides potential targets for improving drug delivery.
The continued use of bleomycin in clinical oncology underscores its importance despite the development of newer anticancer agents. Its unique mechanism of action makes it a valuable component in combination regimens, particularly for malignancies with limited treatment options.
Antifungal Properties
Recent research has revealed that bleomycin sulfate possesses potent antifungal activity in addition to its well-established anticancer effects. This finding represents an important potential expansion of the therapeutic applications of this compound.
Studies utilizing a Saccharomyces cerevisiae heterologous expression system identified bleomycin as an inhibitor with phospholipid-dependent antifungal effects . Investigations into its mechanism of action against fungal cells have provided insights into how this anticancer drug can also function as an antifungal agent.
The antifungal activity of bleomycin appears to be related to its effects on phospholipid biosynthesis. Specifically, bleomycin treatment damaged the mitochondrial membrane in yeast cells, leading to increased generation of reactive oxygen species (ROS) . This mitochondrial dysfunction indirectly compromised phospholipid synthesis and homeostasis, particularly affecting phosphatidylethanolamine (PE) and phosphatidylcholine (PC) production .
Interestingly, the inhibitory effect of bleomycin on fungal growth can be partially mitigated by ethanolamine supplementation. When ethanolamine was added to the growth medium, it helped rescue cells from bleomycin-induced damage . This finding suggests that bleomycin may inhibit phosphatidylserine (PS) synthesis, an essential process for fungal cell viability.
Minimum inhibitory concentration (MIC) testing demonstrated significant antifungal activity against both Saccharomyces cerevisiae and Cryptococcus neoformans, with ethanolamine supplementation increasing the MIC values. For example, in S. cerevisiae, the wild-type strain showed a 4-fold increase in MIC values from 2.5 μM in standard medium to 10 μM in medium supplemented with ethanolamine .
These findings highlight the potential for repurposing bleomycin as an antifungal agent, which could be particularly valuable given the limited options currently available for treating invasive fungal infections.
Pharmacology and Metabolism
The pharmacokinetics and metabolism of bleomycin sulfate have been well-characterized through clinical and laboratory studies. Understanding these properties is essential for optimal therapeutic use and minimizing adverse effects.
In humans, bleomycin is rapidly eliminated primarily through renal excretion. Approximately half of the administered dose is excreted unchanged through the kidneys . The normal half-life of bleomycin ranges from 2 to 4 hours in patients with normal renal function .
An important aspect of bleomycin metabolism involves an enzyme called bleomycin hydrolase, which belongs to the cysteine proteinase family. This enzyme inactivates bleomycin by replacing a terminal amine group with a hydroxyl group, thereby inhibiting iron binding and cytotoxic activity . The distribution of this enzyme varies across different tissues, which explains the tissue-specific sensitivity to bleomycin toxicity.
Notably, the skin and lungs contain low concentrations of bleomycin hydrolase, which explains the unique sensitivity of these tissues to bleomycin-induced toxicity . This tissue-specific distribution of the inactivating enzyme represents an important determinant of both therapeutic efficacy and adverse effects.
Understanding these pharmacological properties has direct clinical implications, particularly regarding dosing strategies and monitoring parameters for patients receiving bleomycin-containing treatment regimens.
Clinical Considerations
The clinical use of bleomycin sulfate requires careful consideration of several factors to maximize therapeutic benefit while minimizing toxicity.
Dosing and Administration
Dose adjustments are necessary for patients with impaired renal function, as the primary route of elimination is renal excretion. When creatinine clearance falls below 35 mL/min, dose reduction is recommended to prevent accumulation and toxicity . Regular monitoring of renal function is essential during treatment with bleomycin-containing regimens.
Toxicity Profile
Bleomycin exhibits a unique toxicity profile characterized by specific organ system effects:
-
Pulmonary toxicity: The most serious adverse effect, manifesting as pneumonitis that can progress to pulmonary fibrosis
-
Dermatological reactions: Including hyperpigmentation, skin thickening, and hyperkeratosis
-
Mucositis: Inflammation of mucous membranes, particularly in the oral cavity
The selective toxicity to lung and skin tissues correlates with the low concentration of bleomycin hydrolase in these tissues, highlighting the importance of this enzyme in modulating tissue sensitivity . Pulmonary function testing before and during treatment is recommended to monitor for early signs of toxicity.
Resistance Mechanisms
Understanding these clinical considerations is essential for optimizing the therapeutic index of bleomycin-containing regimens and developing strategies to mitigate treatment-related toxicities.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume